molecular formula C10H15NO4 B7765421 Kainic acid CAS No. 59905-23-6

Kainic acid

Cat. No.: B7765421
CAS No.: 59905-23-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-LKEWCRSYSA-N
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Description

Kainic acid is a naturally occurring organic acid found in certain species of red seaweed, particularly in the genus Digenea. It was first isolated in 1953 by Japanese scientists from the seaweed Digenea simplex. This compound is known for its potent neuroexcitatory properties, acting as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kainic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups of this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Scientific Research Applications

Kainic acid has numerous applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some key applications include:

Mechanism of Action

Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .

Comparison with Similar Compounds

Kainic acid is structurally similar to other excitatory amino acids, such as glutamic acid and domoic acid. it is unique in its high affinity for kainate receptors. Similar compounds include:

This compound’s specificity for kainate receptors and its potent neuroexcitatory properties make it a valuable tool in neuroscience research, distinguishing it from other similar compounds .

Biological Activity

Kainic acid (KA) is a potent neurotoxin and a selective agonist of kainate-type ionotropic glutamate receptors. It has been extensively studied for its role in neurodegenerative diseases, excitotoxicity, and as a model for epilepsy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neuronal cells, and implications for research.

This compound primarily acts by activating kainate receptors, which are a subtype of glutamate receptors. The binding of KA leads to the following biological activities:

  • Neuronal Excitation : KA induces excitotoxicity by increasing intracellular calcium levels, resulting in apoptosis and necrosis of neurons. This mechanism is particularly evident in hippocampal regions (CA1, CA3) and the dentate gyrus .
  • Oxidative Stress : KA administration increases the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and lipid peroxidation . This oxidative stress is implicated in various neurodegenerative conditions.
  • Inflammatory Response : Systemic injection of KA activates glial cells, triggering inflammatory responses that are characteristic of neurodegenerative diseases .

Experimental Models and Findings

This compound is widely used in animal models to study epilepsy and neurodegeneration. Below is a summary of key findings from various studies:

StudyModelKey Findings
DBA/2 MiceSurvival rates after KA injection were approximately 46.7% to 53.3%. Seizure scores ranged from 2 to 4 within 30 minutes post-administration.
Neuroblastoma CellsKA treatment resulted in decreased cell viability, particularly at higher concentrations (1000 mM), indicating significant excitotoxic effects.
Temporal Lobe Epilepsy ModelKA induced behavioral seizures and neuropathological lesions similar to those observed in human temporal lobe epilepsy.
Sprague-Dawley RatsQualitative and quantitative assessments revealed significant neuropathological changes following KA treatment, correlating with excitotoxicity.

Case Studies

  • This compound-Induced Seizures in Mice :
    A comparative study involving three strains of DBA/2 mice demonstrated consistent seizure responses to KA injections. The study evaluated survival rates and seizure phenotypes, confirming that all strains exhibited similar trends in behavior following KA administration .
  • Neuroprotective Effects of Melatonin :
    Research indicated that melatonin could protect hippocampal neurons from KA-induced damage. This suggests potential therapeutic avenues for mitigating excitotoxic effects associated with KA exposure .
  • Lipid Peroxidation Studies :
    Investigations into lipid peroxidation highlighted the role of oxidative stress as a mediator of neuronal damage in response to KA. The findings underscore the importance of antioxidants in potentially counteracting these effects .

Implications for Research

The biological activity of this compound serves as a critical model for understanding excitotoxicity and neurodegeneration. Its ability to mimic pathological processes observed in human diseases such as Alzheimer's and epilepsy makes it invaluable for research into therapeutic interventions.

  • Neurodegenerative Disease Models : KA-induced excitotoxicity models are instrumental in studying the underlying mechanisms of diseases like Alzheimer's, where glutamate signaling plays a pivotal role.
  • Therapeutic Development : Understanding KA's mechanisms can guide the development of neuroprotective strategies aimed at mitigating excitotoxic damage.

Properties

CAS No.

59905-23-6

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1

InChI Key

VLSMHEGGTFMBBZ-LKEWCRSYSA-N

SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Isomeric SMILES

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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